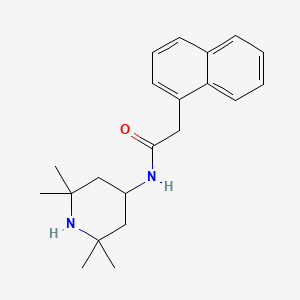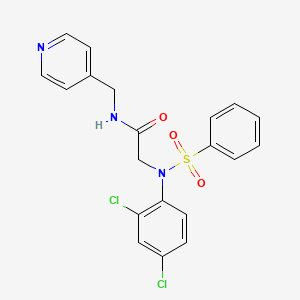
N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide (abbreviated as NENPA) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. NENPA is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide binds to specific proteins and enzymes through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The binding of this compound to these targets can induce conformational changes in the protein or enzyme, which can affect its activity or function. The fluorescence of this compound can be used to monitor these changes in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. This compound has also been shown to have antioxidant and anti-inflammatory properties. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its high selectivity for specific proteins and enzymes. This allows researchers to study the activity and function of these targets in a more precise and controlled manner. Another advantage of this compound is its fluorescence, which allows for real-time monitoring of protein-ligand interactions and enzymatic activity. However, one limitation of this compound is its relatively low water solubility, which can make it difficult to use in aqueous environments.
Zukünftige Richtungen
There are many potential future directions for research involving N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide. One area of interest is the development of new fluorescent probes based on the structure of this compound, which could be used to study different types of proteins and enzymes. Another area of interest is the use of this compound in drug discovery research, particularly in the identification of new drug targets and the screening of potential drug candidates. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine and biotechnology.
Synthesemethoden
N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 2-methylphenylamine with 3-nitrobenzaldehyde, followed by the addition of ethyl acrylate and subsequent reduction of the nitro group to an amino group. The final product is obtained by acylation of the amino group with acryloyl chloride.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide has been widely used in scientific research due to its ability to selectively bind to specific proteins and enzymes. It has been used as a fluorescent probe to study protein-ligand interactions, enzyme kinetics, and protein conformational changes. This compound has also been used in drug discovery research to identify potential drug targets and to screen for potential drug candidates.
Eigenschaften
IUPAC Name |
(E)-N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-19(17-10-5-4-7-14(17)2)18(21)12-11-15-8-6-9-16(13-15)20(22)23/h4-13H,3H2,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYNDETXJJHGJC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1C)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)

![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)
![2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide](/img/structure/B5731132.png)
![3-cyclopropyl-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5731135.png)
![ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731136.png)
